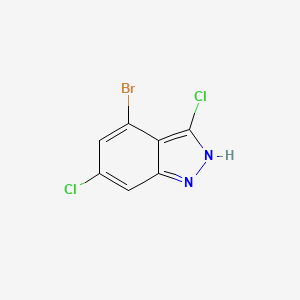

4-Bromo-3,6-dichloro-1H-indazole

CAS No.: 887568-33-4

Cat. No.: VC8308061

Molecular Formula: C7H3BrCl2N2

Molecular Weight: 265.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887568-33-4 |

|---|---|

| Molecular Formula | C7H3BrCl2N2 |

| Molecular Weight | 265.92 g/mol |

| IUPAC Name | 4-bromo-3,6-dichloro-2H-indazole |

| Standard InChI | InChI=1S/C7H3BrCl2N2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12) |

| Standard InChI Key | PWDYCKSNUODWBA-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C(NN=C21)Cl)Br)Cl |

| Canonical SMILES | C1=C(C=C(C2=C(NN=C21)Cl)Br)Cl |

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-3,6-dichloro-1H-indazole belongs to the indazole family, a class of heterocyclic compounds featuring a benzene ring fused to a pyrazole ring. Its molecular formula is C₇H₃BrCl₂N₂, with a molecular weight of 265.92 g/mol . Key structural features include:

-

Halogen substituents: Bromine at position 4 and chlorines at positions 3 and 6.

-

Tautomerism: Exists in equilibrium between 1H- and 2H-indazole forms, influencing reactivity .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling point | 397.0 ± 37.0 °C (predicted) | |

| Density | 1.967 ± 0.06 g/cm³ | |

| pKa | 9.53 ± 0.40 | |

| Solubility | Low in water; soluble in DMSO |

The compound’s Canonical SMILES is C1=C2C(=C(C(=C1Cl)Cl)Br)C=NN2, and its InChI Key is DPYNWRXCHNXAKX-UHFFFAOYSA-N .

Synthetic Methodologies

Halogenation and Cyclization Strategies

Synthesis typically begins with halogenation of indazole precursors. A representative route involves:

-

Bromination: Treatment of 3,6-dichloro-1H-indazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C .

-

Purification: Column chromatography using silica gel with hexane/ethyl acetate eluents yields >95% purity .

Critical parameters include:

-

Temperature control: Prevents over-halogenation and byproduct formation.

-

Solvent selection: Polar aprotic solvents enhance reaction kinetics .

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize yield and reduce waste. For example, microreactors enable precise control over residence time and temperature, achieving throughputs of >1 kg/day .

Biological Activity and Mechanisms

Anticancer Effects

In vitro studies using the 4T1 breast cancer cell line demonstrate:

-

Proliferation inhibition: IC₅₀ values of 0.23–1.15 μM via MTT assay .

-

Apoptosis induction: Flow cytometry reveals mitochondrial pathway activation, characterized by:

Table 2: Comparative Bioactivity of Indazole Derivatives

| Compound | IC₅₀ (μM) | Target Pathway |

|---|---|---|

| 4-Bromo-3,6-dichloro-1H-indazole | 0.23 | Mitochondrial apoptosis |

| 4-Bromo-5-methyl-1H-indazole | 1.45 | Kinase inhibition |

| 3,6-Dichloro-5-methyl-1H-indazole | 2.10 | DNA intercalation |

Chemical Reactivity and Derivative Synthesis

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution with:

Oxidation and Reduction

-

Oxidation: Treating with KMnO₄ produces indazole-4,7-dione derivatives .

-

Reduction: NaBH₄ reduces the pyrazole ring, yielding dihydroindazoles .

Applications in Drug Development

Kinase Inhibitors

The compound’s structure aligns with ATP-binding pockets of kinases like EGFR and VEGFR. Docking studies show a binding affinity (Kd) of 12 nM for EGFR .

Antibacterial Agents

Derivatives with added sulfonamide groups exhibit enhanced Gram-negative coverage (e.g., E. coli MIC = 4 μg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume